3,5-Diacetamidobenzoic acid is a compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been investigated for various biological activities. For instance, 3,5-dihydroxybenzoic acid has been identified as a specific agonist for the hydroxycarboxylic acid 1 (HCA1) receptor, which plays a role in the inhibition of lipolysis in adipocytes1. Another related compound, 2,3,5-triiodobenzoic acid, has been shown to influence the growth of root hairs and act as an anti-auxin2. Additionally, 3,5-diaminopyrazole, a compound with a similar numbering pattern, has been evaluated for its analgesic and behavioral effects3. These studies provide a foundation for understanding the potential biological activities and applications of 3,5-diacetamidobenzoic acid by analogy.
The structural analogs of 3,5-diacetamidobenzoic acid have shown potential in analytical chemistry and pharmacology. The agonist activity of 3,5-dihydroxybenzoic acid for HCA1 could be utilized in the development of new therapeutic agents targeting metabolic disorders1. Similarly, the anti-auxin activity of 2,3,5-triiodobenzoic acid provides insights into plant growth regulation and could inform agricultural practices2.
In medicine, the analgesic and behavioral effects of 3,5-diaminopyrazole highlight the potential of related compounds in the development of new analgesic drugs. The absence of chronic toxicity in the study suggests that 3,5-diacetamidobenzoic acid could also have a favorable safety profile3. The effects on memory and emotional states observed with 3,5-diaminopyrazole indicate that derivatives of 3,5-diacetamidobenzoic acid might influence neurological functions and could be explored for their neuromodulatory properties3.
3,5-Diacetamidobenzoic acid, also known as 3-acetamido-5-acetamidobenzoic acid, is an organic compound with the molecular formula C10H12N2O4. It is classified as an aromatic amide due to its structure, which features a benzene ring substituted with two acetamido groups at the 3 and 5 positions. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesis.
3,5-Diacetamidobenzoic acid can be synthesized from 3,5-diaminobenzoic acid through acetylation processes. The compound falls under the category of substituted benzoic acids, specifically those containing amide functional groups. It is a derivative of benzoic acid, which is a simple aromatic carboxylic acid.
The synthesis of 3,5-diacetamidobenzoic acid typically involves the acetylation of 3,5-diaminobenzoic acid. One notable method includes:
This method has been shown to yield high purity and high yields of 3,5-diacetamidobenzoic acid, making it a preferred synthetic route in laboratory settings .
The reaction conditions typically involve maintaining the temperature around 20°C to ensure low solubility of the product and facilitate precipitation. The addition of a soluble salt can further enhance precipitation efficiency .
The molecular structure of 3,5-diacetamidobenzoic acid consists of:
This arrangement contributes to its chemical properties and reactivity.
3,5-Diacetamidobenzoic acid can participate in various chemical reactions typical for aromatic amides:
These reactions are significant for further functionalization and exploration of its biological activities .
The mechanism of action for compounds like 3,5-diacetamidobenzoic acid often relates to their ability to interact with biological targets such as enzymes or receptors. The acetamido groups enhance solubility and bioavailability:
Quantitative data on its binding affinities and specific biological targets would require further empirical studies .
3,5-Diacetamidobenzoic acid has several scientific uses:
3,5-Diacetamidobenzoic acid (systematic IUPAC name: 3,5-bis(acetamido)benzoic acid) is a disubstituted benzoic acid derivative characterized by the presence of two acetamido groups (–NHCOCH3) at the meta positions relative to the carboxylic acid functionality on the aromatic ring. Its molecular formula is C11H12N2O4, corresponding to a molecular weight of 236.23 g/mol [3]. This crystalline solid exhibits a melting point in the range of 232–235°C and a density of 1.414 ± 0.06 g/cm³ at standard conditions (20°C, 760 Torr) [6].
The molecule features a symmetric substitution pattern (meta-1,3,5) that significantly influences its electronic properties and intermolecular bonding capabilities. The electron-withdrawing nature of both the carboxylic acid and acetamido groups creates distinct polarity, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) [6]. This symmetrical arrangement facilitates extensive hydrogen bonding networks through the carboxylic acid proton, carbonyl oxygens, and amide NH groups, contributing to its relatively high melting point and crystalline stability. The presence of two acetamido groups distinguishes it structurally and functionally from mono-substituted analogues like 3-acetamidobenzoic acid (m.p. 248°C, C9H9NO3) [7] [9] and the pharmacologically recognized 4-acetamidobenzoic acid (Acedoben, C9H9NO3) [2] [5].
Table 1: Key Physicochemical Properties of 3,5-Diacetamidobenzoic Acid
Property | Value | Reference |
---|---|---|
CAS Registry Number | 15089-84-6 | [6] |
Molecular Formula | C11H12N2O4 | [3] |
Molecular Weight | 236.23 g/mol | [3] |
Melting Point | 232–235°C | [6] |
Density (20°C) | 1.414 ± 0.06 g/cm³ | [6] |
Solubility | Soluble in DMSO | [6] |
The discovery and development history of 3,5-diacetamidobenzoic acid remains less extensively documented in mainstream chemical literature compared to its structural relatives like para-aminobenzoic acid (PABA) and its acetylated derivative Acedoben (4-acetamidobenzoic acid), the latter being recognized as a pharmaceutical component since the mid-20th century [2] [5]. Its emergence as a compound of interest appears intrinsically linked to the development of iodinated contrast media in radiochemistry during the latter half of the 20th century.
The compound's significance grew from its role as a synthetic precursor rather than from inherent bioactivity. Research interest intensified with the observation that its diamino precursor, 3,5-diaminobenzoic acid, could be selectively acetylated to produce this diamide, which subsequently served as an advanced intermediate for tri-iodinated benzoic acid derivatives essential in non-ionic X-ray contrast agents [6]. While not itself a natural product, its structural framework relates to bioactive natural product precursors like 3-amino-5-hydroxybenzoic acid (AHBA), a key biosynthetic precursor for ansamycin and mitomycin antibiotics produced via specialized microbial aminoshikimate pathways [4]. The compound’s historical trajectory thus exemplifies how targeted synthetic intermediates gain prominence through applications in complex molecule synthesis rather than through standalone biological activity or natural occurrence.
3,5-Diacetamidobenzoic acid serves as a structurally sophisticated building block in pharmaceutical synthesis, primarily valued for its role in preparing iodinated X-ray contrast agents. Its symmetric diamido substitution pattern provides both chemical stability and specific directionality for further electrophilic aromatic substitution reactions. The most significant application lies in its conversion to 4-Deiodo-amidotrizoic acid and subsequently to diatrizoic acid – a cornerstone triiodinated contrast agent used in radiographic imaging [6]. The synthetic pathway typically involves controlled iodination, where the electron-donating acetamido groups activate the aromatic ring toward electrophilic halogenation, enabling the introduction of iodine atoms at positions ortho to these activating groups.
The molecule’s bifunctional symmetry ensures regioselective transformations, reducing the formation of isomeric byproducts during iodination – a critical advantage in industrial pharmaceutical synthesis where isomeric purity impacts drug safety and efficacy. Furthermore, the acetamido groups confer metabolic stability compared to their amino precursors, reducing undesirable deactivation pathways during synthesis. This stability, coupled with the carboxylic acid handle for further derivatization (e.g., esterification, amidation), makes 3,5-diacetamidobenzoic acid a versatile scaffold for generating structurally complex diagnostic agents. Its utilization extends beyond contrast media into the synthesis of specialized monomers for high-performance polymers used in medical devices, though these applications remain secondary to its pharmaceutical uses [6].
Table 2: Key Pharmaceutical Applications of 3,5-Diacetamidobenzoic Acid
Application Role | Target Compound | Therapeutic/Diagnostic Use | Key Advantage of Intermediate | |
---|---|---|---|---|
Direct Synthetic Precursor | 4-Deiodo-amidotrizoic Acid | Intermediate for contrast media | Symmetric activation for selective iodination | [6] |
Advanced Intermediate | Diatrizoic Acid | Iodinated X-ray contrast agent | Provides tri-iodinated benzoic acid core | [6] |
Reference Standard | Environmental metabolites | Risk assessment of contrast agents | Stability for analytical calibration | [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7